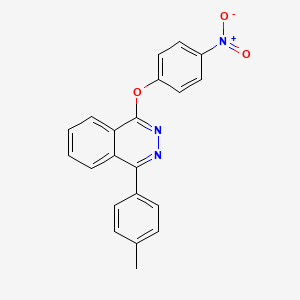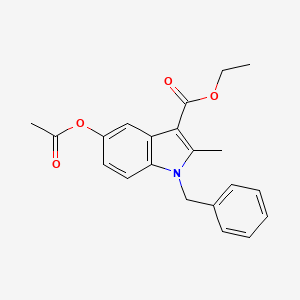
1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine, also known as MPP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields including medicinal chemistry, materials science, and electronics.
科学的研究の応用
1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory and anti-cancer properties. In a study conducted by Zhang et al. (2018), this compound was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been investigated for its potential use as an organic semiconductor in electronic devices. In a study conducted by Zhang et al. (2014), this compound was found to exhibit high hole mobility and good thermal stability, making it a promising candidate for use in organic field-effect transistors.
作用機序
The mechanism of action of 1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and phosphatidylinositol 3-kinase. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in lipopolysaccharide-stimulated macrophages. This compound has also been shown to inhibit the proliferation and migration of cancer cells in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
実験室実験の利点と制限
One advantage of using 1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine in lab experiments is its potential for use in medicinal chemistry and electronics. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, as well as high hole mobility and good thermal stability, making it a promising candidate for use in organic field-effect transistors. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in certain cell lines, and further studies are needed to determine its safety profile.
将来の方向性
There are several future directions for the study of 1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine. One direction is to further investigate its potential applications in medicinal chemistry. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, and further studies are needed to determine its efficacy and safety in animal models. Another direction is to explore its potential use in electronics. This compound has been found to exhibit high hole mobility and good thermal stability, and further studies are needed to optimize its performance in organic field-effect transistors. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential for use in other fields such as materials science and catalysis.
合成法
The synthesis of 1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine involves the reaction between 4-methylbenzene-1,2-diamine and 4-nitrophthalic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dimethylformamide. The resulting product is then purified using chromatography techniques to obtain pure this compound.
特性
IUPAC Name |
1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c1-14-6-8-15(9-7-14)20-18-4-2-3-5-19(18)21(23-22-20)27-17-12-10-16(11-13-17)24(25)26/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGQIBOZUCNSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B5325948.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B5325961.png)

![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5325986.png)
![3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5326002.png)
![5-[1-(3,5-dimethoxybenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5326009.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5326017.png)
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)
![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)

![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)
![4-{2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5326049.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)